molecular formula C15H13Cl2NO3 B5642505 2,4-Dichloronaphthyl morpholine-4-carboxylate

2,4-Dichloronaphthyl morpholine-4-carboxylate

Cat. No.: B5642505
M. Wt: 326.2 g/mol
InChI Key: GLACIBQMJNDESS-UHFFFAOYSA-N
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Description

2,4-Dichloronaphthyl morpholine-4-carboxylate is a chemical compound with the molecular formula C15H13Cl2NO3 and a molecular weight of 326.1746 . This compound is characterized by the presence of a naphthalene ring substituted with two chlorine atoms at the 2 and 4 positions, and a morpholine ring attached to a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloronaphthyl morpholine-4-carboxylate typically involves the reaction of 2,4-dichloronaphthalene with morpholine and a carboxylating agent under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloronaphthyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

2,4-Dichloronaphthyl morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloronaphthyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloronaphthalene: A precursor in the synthesis of 2,4-Dichloronaphthyl morpholine-4-carboxylate.

    Morpholine-4-carboxylate: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring with chlorine substitutions and a morpholine ring attached to a carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2,4-dichloronaphthalen-1-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-12-9-13(17)14(11-4-2-1-3-10(11)12)21-15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACIBQMJNDESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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